molecular formula C13H17ClN2O3S B5223803 2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-prop-2-enylacetamide

2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-prop-2-enylacetamide

Cat. No.: B5223803
M. Wt: 316.80 g/mol
InChI Key: MVJPNCCIGGAUAY-UHFFFAOYSA-N
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Description

2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-prop-2-enylacetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a chloro group, a methyl group, and a methylsulfonyl group attached to an aniline ring, along with a prop-2-enylacetamide moiety.

Properties

IUPAC Name

2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3S/c1-4-7-15-13(17)9-16(20(3,18)19)11-6-5-10(2)12(14)8-11/h4-6,8H,1,7,9H2,2-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJPNCCIGGAUAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NCC=C)S(=O)(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-prop-2-enylacetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Nitration and Reduction: Starting with 3-chloro-4-methylaniline, the compound undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.

    Sulfonylation: The amine is then reacted with methylsulfonyl chloride under basic conditions to introduce the methylsulfonyl group.

    Acylation: The resulting sulfonylated aniline is acylated with prop-2-enylacetyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-prop-2-enylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted anilines.

Scientific Research Applications

2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-prop-2-enylacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-prop-2-enylacetamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(3,4-dimethylphenyl)acetamide
  • 2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(2,4-dimethylphenyl)acetamide

Uniqueness

2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-prop-2-enylacetamide stands out due to its specific structural features, such as the prop-2-enylacetamide moiety, which may confer unique chemical and biological properties compared to its analogs.

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